[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride
Overview
Description
(3,4-Difluorophenyl)methyl(ethyl)amine hydrochloride, also known as DFMA, is an organic compound and a derivative of aminobenzyl alcohol. It is a white crystalline solid that is soluble in water and organic solvents. DFMA is widely used in the chemical and pharmaceutical industries for its various properties. It is used as an intermediate in the synthesis of a variety of organic compounds and drugs, as a reagent for the synthesis of other compounds, and as an analytical tool for the detection of various compounds.
Scientific Research Applications
- The compound 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, closely related to the compound of interest, was synthesized through a sequence involving amine, cyclization reaction, reduction, and acidification, exhibiting high yield and mild conditions (Cheng, 2011).
- A study on the preparation of tertiary amine hydrochloride salts indicated the formation of genotoxins ethyl chloride and methyl chloride, presenting methods to control these impurities and optimize the synthesis process (Yang et al., 2009).
Chemical Reactions and Properties :
- Polymorphic forms of a compound structurally similar to the target compound were investigated, indicating the importance of analytical and physical characterization techniques in understanding the subtle structural differences between polymorphs (Vogt et al., 2013).
- The reaction dynamics and product formation of 2(3)-ethoxycarbonyl-5,6,7,8-tetrafluorochromones with methylamine were explored, showcasing the influence of solvent nature and the amount of amine on the reaction outcome (Shcherbakov et al., 2005).
- Research on a catalyst-free domino reaction involving compounds structurally similar to the target compound demonstrated the potential for synthesizing complex organic molecules under optimized conditions (Zhao et al., 2020).
Analytical and Detection Methods :
- Synthetic chlorophyll derivatives were used for the optical detection of various amines, highlighting the potential application of these compounds in analytical chemistry for detecting and quantifying amine compounds (Tamiaki et al., 2013).
- The development of a method for the determination of amines based on a condensation reaction with fluorescence detection showcased the applications of certain derivatives in high-performance liquid chromatography and mass spectroscopy for the accurate identification of amines (Lian et al., 2009).
properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-2-12-6-7-3-4-8(10)9(11)5-7;/h3-5,12H,2,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGSVGFBYSVWDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Difluorophenyl)methyl](ethyl)amine hydrochloride | |
CAS RN |
1193389-33-1 | |
Record name | Benzenemethanamine, N-ethyl-3,4-difluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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